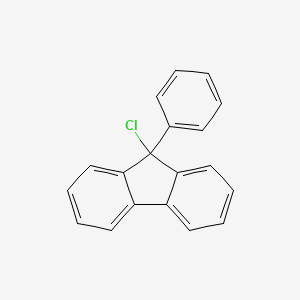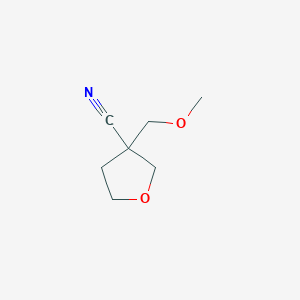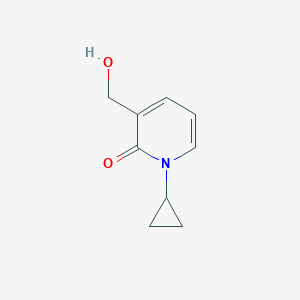
1,4-Dimethoxy-2-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse chemical properties and applications, particularly in the fields of dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethoxy-2-methylanthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.
Another method involves the oxidation of 1,4-dimethoxy-2-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. This process converts the anthracene derivative into the corresponding anthraquinone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts catalysts such as aluminum chloride and boron trifluoride are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives. It is also studied for its photophysical properties and potential use in organic electronics.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with cellular proteins and DNA.
Medicine: Explored for its antimicrobial and anti-inflammatory properties. It is also studied for its potential use in photodynamic therapy.
Industry: Used as an intermediate in the production of dyes and pigments. Its unique chemical properties make it valuable in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Dimethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular metabolism, contributing to its anticancer and antimicrobial activities. The compound’s ability to generate reactive oxygen species under light exposure makes it a potential candidate for photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
2-Methylanthraquinone: Similar in structure but lacks the methoxy groups. It is used primarily in the dye industry.
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione: Contains additional hydroxyl groups, which can enhance its biological activity.
Emodin: A naturally occurring anthraquinone with hydroxyl groups, known for its laxative and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1,4-dimethoxy-2-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-8-12(20-2)13-14(17(9)21-3)16(19)11-7-5-4-6-10(11)15(13)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGLGODYTDELQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552999 |
Source


|
| Record name | 1,4-Dimethoxy-2-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52541-72-7 |
Source


|
| Record name | 1,4-Dimethoxy-2-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)

![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid](/img/structure/B13153066.png)


![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)
![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)


